molecular formula C21H13Cl2NO2S2 B375473 5-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-3-(phenylmethyl)-2-thioxo-4-thiazolidinone CAS No. 299911-78-7

5-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-3-(phenylmethyl)-2-thioxo-4-thiazolidinone

Cat. No.: B375473
CAS No.: 299911-78-7
M. Wt: 446.4g/mol
InChI Key: VKFUPNLKOGRRAK-YBFXNURJSA-N
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Description

The compound 5-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-3-(phenylmethyl)-2-thioxo-4-thiazolidinone is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, a furan ring, and a dichlorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-3-(phenylmethyl)-2-thioxo-4-thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and their derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers explore its activity against various diseases, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are leveraged in various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 5-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-3-(phenylmethyl)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolidinone ring and the dichlorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Furan Derivatives: Compounds with a furan ring exhibit similar reactivity patterns, but the presence of additional functional groups can significantly alter their behavior.

    Dichlorophenyl Compounds: These compounds contain the dichlorophenyl group, which imparts specific chemical properties, such as increased stability and reactivity.

Uniqueness

The uniqueness of 5-[[5-(2,5-Dichlorophenyl)-2-furanyl]methylene]-3-(phenylmethyl)-2-thioxo-4-thiazolidinone lies in its combination of structural features. The presence of the thiazolidinone ring, furan ring, and dichlorophenyl group in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-3-benzyl-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO2S2/c22-14-6-8-17(23)16(10-14)18-9-7-15(26-18)11-19-20(25)24(21(27)28-19)12-13-4-2-1-3-5-13/h1-11H,12H2/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFUPNLKOGRRAK-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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